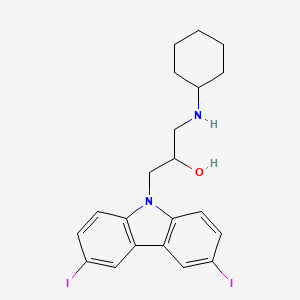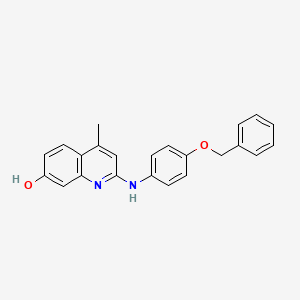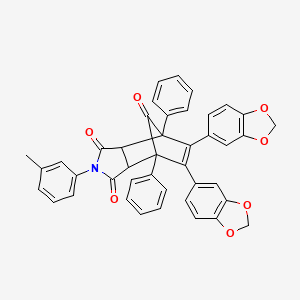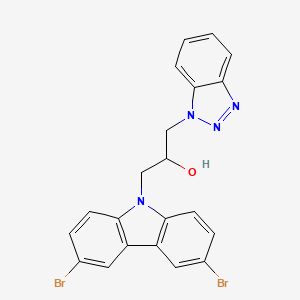![molecular formula C36H32ClFN2O2 B10795956 [3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone](/img/structure/B10795956.png)
[3-(4-tert-butylphenyl)-11-(4-fluorophenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](2-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV011436 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally involves the use of organic solvents and reagents under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and catalysts to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of MMV011436 would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for larger batches, ensuring the purity of the final product, and implementing quality control measures. The use of automated systems and advanced analytical techniques would be essential to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
MMV011436 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This involves the gain of electrons and is typically carried out using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Common reagents used in the reactions of MMV011436 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and pH levels to achieve the desired outcomes .
Major Products
The major products formed from the reactions of MMV011436 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
MMV011436 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: MMV011436 is investigated for its potential biological activities, including its role as an antimalarial agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases, particularly those caused by parasites.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of MMV011436 involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential biological processes in target organisms, such as parasites .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to MMV011436 include:
- MMV665820
- MMV000753
- MMV665786
- MMV000662
- MMV666108
Uniqueness
What sets MMV011436 apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits. While other compounds may share some structural similarities, MMV011436 has distinct properties that make it particularly effective in certain applications .
Properties
Molecular Formula |
C36H32ClFN2O2 |
|---|---|
Molecular Weight |
579.1 g/mol |
IUPAC Name |
9-(4-tert-butylphenyl)-5-(2-chlorobenzoyl)-6-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C36H32ClFN2O2/c1-36(2,3)25-16-12-22(13-17-25)24-20-30-33(32(41)21-24)34(23-14-18-26(38)19-15-23)40(31-11-7-6-10-29(31)39-30)35(42)27-8-4-5-9-28(27)37/h4-19,24,34,39H,20-21H2,1-3H3 |
InChI Key |
HIDBFCAYHFMHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5Cl)C6=CC=C(C=C6)F)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[({2-[(7-chloroquinolin-4-yl)amino]ethyl}amino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B10795905.png)

![N-[4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]oxyphenyl]thiophene-2-carboxamide](/img/structure/B10795915.png)
![N-(2-chlorophenyl)-2-(4-methoxyphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide](/img/structure/B10795920.png)

![4,9-dimethyl-8-[(4-methylphenyl)carbonyl]-2H-furo[2,3-h]chromen-2-one](/img/structure/B10795926.png)


![4-[[4-(4-Methylpiperazin-1-yl)quinazolin-2-yl]amino]phenol;hydrochloride](/img/structure/B10795938.png)
![2-[2-[(12S,19S,26E,29R)-26-ethylidene-29-[(1S)-1-hydroxyethyl]-12-[(1R)-1-hydroxyethyl]-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10795939.png)


